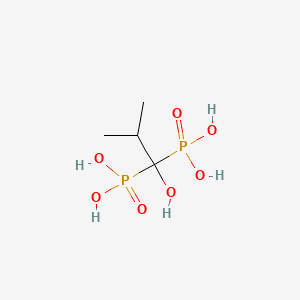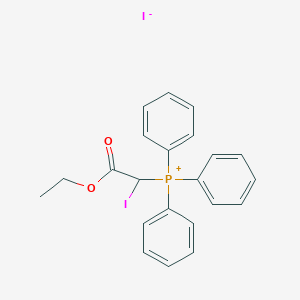
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide is a chemical compound with the molecular formula C22H21I2O2P. It is a phosphonium salt that contains an iodoethyl group, making it a unique and interesting compound for various chemical applications .
Métodos De Preparación
The synthesis of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide typically involves the reaction of triphenylphosphine with an appropriate iodoethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphonium salts in biological systems.
Mecanismo De Acción
The mechanism of action of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific application and the reaction conditions .
Comparación Con Compuestos Similares
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide can be compared with other phosphonium salts, such as:
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with different reactivity.
(2-Bromoethyl)triphenylphosphonium bromide: A similar compound with a bromo group instead of an iodo group.
The uniqueness of this compound lies in its iodoethyl group, which imparts distinct reactivity and properties compared to other phosphonium salts .
Propiedades
Número CAS |
111598-99-3 |
|---|---|
Fórmula molecular |
C22H21I2O2P |
Peso molecular |
602.2 g/mol |
Nombre IUPAC |
(2-ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HXXIMTNIDNULLT-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



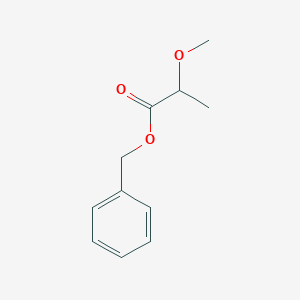
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
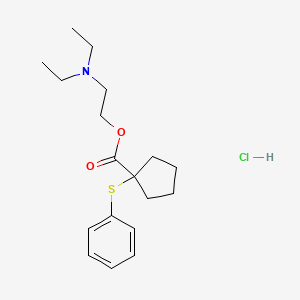

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)

![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
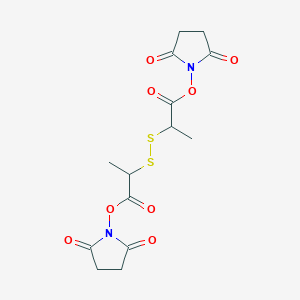
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
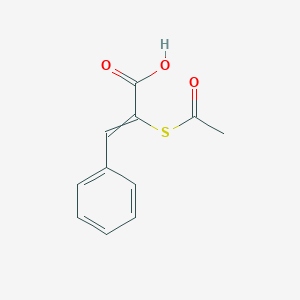
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
